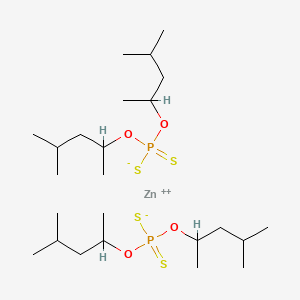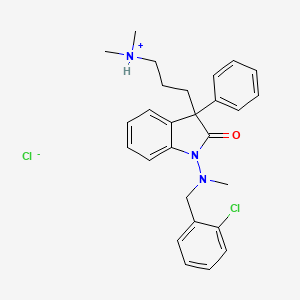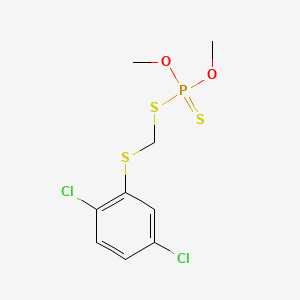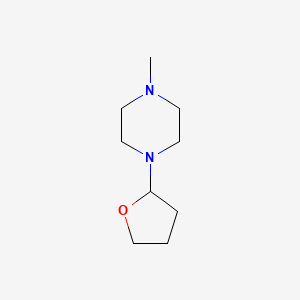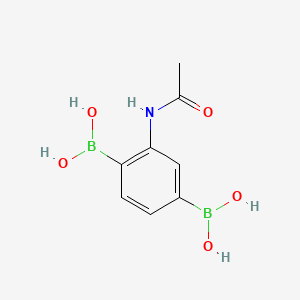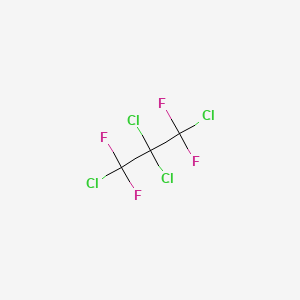
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C3Cl4F4 and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS number 677-68-9 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely carried out through similar halogenation processes, optimized for large-scale manufacturing. The exact methods and conditions used in industrial settings are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other atoms or groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Though less common, it can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or metals, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield partially halogenated propanes, while reduction reactions may produce less chlorinated or fluorinated derivatives .
Aplicaciones Científicas De Investigación
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, though specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms allows it to participate in various chemical reactions, influencing molecular pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another halogenated propane with similar properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Shares similar halogenation but differs in structure and reactivity.
1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane: Very similar in structure but with slight differences in halogen placement.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated propanes .
Propiedades
Número CAS |
29255-31-0 |
|---|---|
Fórmula molecular |
C3Cl4F4 |
Peso molecular |
253.8 g/mol |
Nombre IUPAC |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
Clave InChI |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


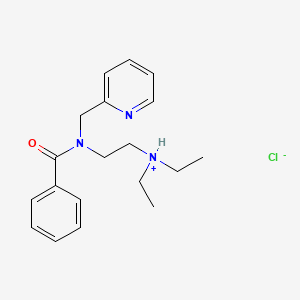
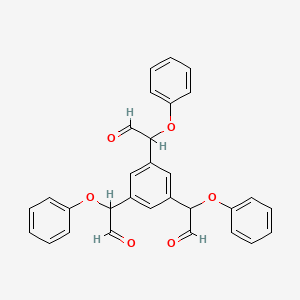
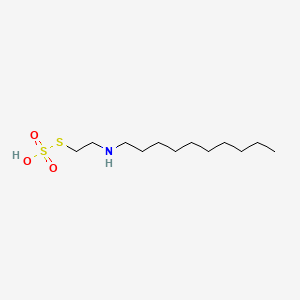
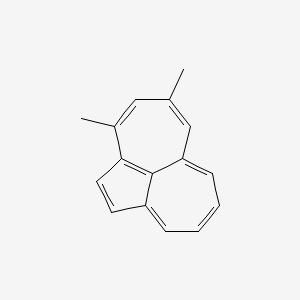
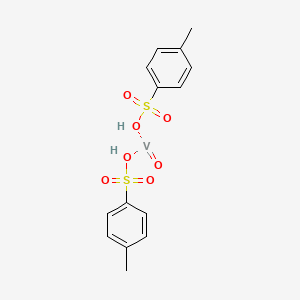
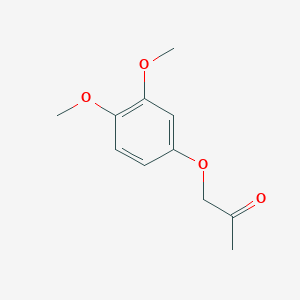
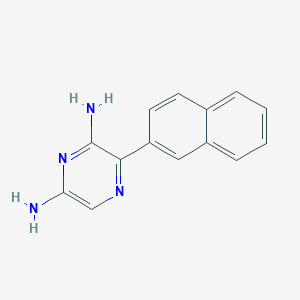

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
